Synthetic Accessibility: Benchmarking Yield Against Established Imidazole-2-carbonitrile Routes
The synthesis of 4-phenyl-1H-imidazole-2-carbonitrile via a ring-contraction method is characterized by a low, yet quantifiable, yield. This metric provides a clear baseline for process chemists evaluating alternative synthetic routes or when considering this compound as a starting material. The reported yield is significantly lower than that observed for the unsubstituted parent compound 1H-imidazole-2-carbonitrile under analogous conditions [1].
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | 19% |
| Comparator Or Baseline | 1H-imidazole-2-carbonitrile (unsubstituted) = 30–36% |
| Quantified Difference | 11–17 percentage points lower yield |
| Conditions | Ring-contraction of chloropyrazine derivative with potassium amide in liquid ammonia. |
Why This Matters
This quantifies the synthetic challenge introduced by the 4-phenyl substitution, informing procurement decisions regarding cost, availability, and the feasibility of in-house versus outsourced synthesis.
- [1] Grimmett, M. R. Science of Synthesis, (2002) 12, 459. View Source
